6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
6-Bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride typically involves the bromination and chlorination of 2,3-dihydro-1H-indole. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole to an indole derivative.
Reduction: Reduction reactions can modify the bromine and chlorine substituents.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-Bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-1H-indole hydrochloride
- 5-Bromo-6-chloro-2,3-dihydro-1H-indole
- 6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-1,2-dihydro-2-oxo-3H-indole]
Uniqueness
6-Bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the indole ring can enhance its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BrCl2N |
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Molecular Weight |
268.96 g/mol |
IUPAC Name |
6-bromo-7-chloro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-6-2-1-5-3-4-11-8(5)7(6)10;/h1-2,11H,3-4H2;1H |
InChI Key |
OLHJZDHGUWBVKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=C2Cl)Br.Cl |
Origin of Product |
United States |
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